molecular formula C12H12N2O4 B3273106 ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate CAS No. 58004-83-4

ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate

Cat. No.: B3273106
CAS No.: 58004-83-4
M. Wt: 248.23 g/mol
InChI Key: OMWYEWSLCIIUIO-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst, such as acetic anhydride, under reflux conditions. The resulting intermediate is then cyclized to form the quinazolinone ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazolinone ring are replaced by other nucleophiles. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-(1,2-dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate can be compared with other quinazolinone derivatives, such as:

    2-Methylquinazolin-4(3H)-one: Known for its antimicrobial properties.

    6,7-Dimethoxyquinazolin-4(3H)-one: Studied for its anticancer activity.

    2-Phenylquinazolin-4(3H)-one: Investigated for its anti-inflammatory effects.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other quinazolinone derivatives.

Properties

IUPAC Name

ethyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-10(15)7-14-11(16)8-5-3-4-6-9(8)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWYEWSLCIIUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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